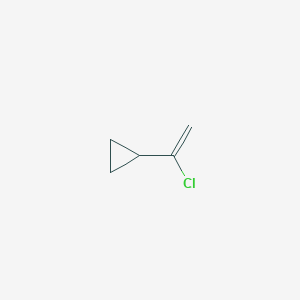

Cyclopropane, (1-chloroethenyl)-

Description

Significance of Vinylcyclopropane (B126155) Frameworks in Organic Synthesis

Vinylcyclopropanes (VCPs) are highly valued three-carbon synthons in organic synthesis. Their inherent ring strain, estimated to be around 27 kcal/mol for the parent cyclopropane (B1198618), provides a thermodynamic driving force for a variety of ring-opening reactions. chemicalbook.com This stored energy can be harnessed to construct more complex carbocyclic and heterocyclic systems that would be challenging to access through conventional methods.

One of the most prominent applications of VCPs is the vinylcyclopropane-cyclopentene rearrangement, a thermally or photochemically induced ring expansion that provides access to five-membered rings. This transformation has been a key step in the total synthesis of several complex natural products. Furthermore, VCPs can participate in a diverse array of transition-metal-catalyzed cycloaddition reactions, serving as versatile precursors for five- to eight-membered carbocycles. thieme-connect.de These reactions, often proceeding with high stereoselectivity, offer an atom-economical approach to assembling intricate molecular scaffolds.

Unique Reactivity Implications of Halogenated Vinylcyclopropanes

The introduction of a halogen atom onto the vinyl group of a cyclopropane, as seen in (1-chloroethenyl)cyclopropane, significantly modulates its reactivity. The chlorine atom serves a dual purpose: it acts as a functional handle for cross-coupling reactions and influences the electronic properties of the adjacent π-system. The presence of the halogen can direct the regioselectivity of certain reactions and can stabilize radical or ionic intermediates formed during a reaction.

Halogenated vinylcyclopropanes can undergo electrophilic addition reactions, characteristic of alkenes, and are also susceptible to ring-opening reactions initiated by radical species or Lewis acids. orgsyn.orguni-regensburg.de The halogenation of vinylcyclopropanes can proceed through either ionic or radical pathways, depending on the reagents and reaction conditions, leading to a variety of functionalized products. chemicalbook.com For instance, the reaction of cyclopropane with halogens in the dark can lead to ring-opened addition products. chemicalbook.com Lewis acid catalysis can be employed to activate donor-acceptor cyclopropanes, facilitating ring-opening and subsequent reactions with nucleophiles. uni-regensburg.de

Research Trajectories and Emerging Trends in Cyclopropyl (B3062369) Vinyl Halide Chemistry

Current research in the chemistry of cyclopropyl vinyl halides is focused on expanding their synthetic utility through the development of novel catalytic systems. A significant area of interest is their use in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions. These reactions, in principle, allow for the direct formation of carbon-carbon bonds at the site of the chlorine atom, enabling the facile introduction of aryl, vinyl, or alkyl groups. While the vinyl chloride moiety is generally less reactive than its bromide or iodide counterparts, recent advances in catalyst design are overcoming this limitation.

Another burgeoning area of research involves the asymmetric functionalization of halogenated vinylcyclopropanes. The development of chiral catalysts that can control the stereochemical outcome of reactions involving these substrates is a key objective. This includes enantioselective ring-opening reactions and cycloadditions that can generate chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules. For example, palladium-catalyzed asymmetric [3+2] cycloaddition reactions of vinylcyclopropanes with electron-deficient dienes have been developed to produce chiral multi-substituted cyclopentanes. thieme-connect.de Furthermore, photoredox catalysis is emerging as a powerful tool for initiating radical-mediated ring-opening and functionalization of vinylcyclopropanes under mild conditions.

Table 2: Representative Reactions of Halogenated Cyclopropanes

| Reactant(s) | Catalyst/Reagent(s) | Product Type | Reference |

| 2-Substituted cyclopropane 1,1-dicarboxylates, 2-Naphthols | Bi(OTf)₃ | Naphthalene-fused cyclopentanes | guidechem.com |

| 2-Substituted cyclopropane 1,1-dicarboxylates, 2-Naphthols | Sc(OTf)₃ | Functionalized 2-naphthols | guidechem.com |

| Fused bicyclic cyclopropanes, Thioureas | Yb(OTf)₃ or Ga(OTf)₃ | Bicyclic furolactams | uni-regensburg.de |

| Vinyl cyclopropane, Electron-deficient dienes | Pd₂(dba)₃, Chiral Ligand | Chiral multi-substituted cyclopentanes | thieme-connect.de |

| This table is interactive and showcases reactions of analogous halogenated cyclopropane systems to illustrate potential reactivity. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

24154-06-1 |

|---|---|

Molecular Formula |

C5H7Cl |

Molecular Weight |

102.56 g/mol |

IUPAC Name |

1-chloroethenylcyclopropane |

InChI |

InChI=1S/C5H7Cl/c1-4(6)5-2-3-5/h5H,1-3H2 |

InChI Key |

DMBZMYSIZIVDDT-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1CC1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloroethenyl Cyclopropane and Analogous Cyclopropyl Vinyl Halides

Direct Cyclopropanation Approaches to Vinylcyclopropanes

Direct cyclopropanation involves the addition of a one-carbon unit to a double bond in a single conceptual step. This is often achieved through the use of carbenes or carbenoids.

Carbenes (R₂C:) and carbenoids are highly reactive intermediates that can react with alkenes to form cyclopropanes. libretexts.org The reaction is typically stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product. libretexts.orgyoutube.com

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, utilizing an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to convert alkenes into cyclopropanes. wikipedia.orgnih.gov This cheletropic reaction is stereospecific, delivering the methylene (B1212753) group to the same face of the double bond. wikipedia.org

Key Features of the Simmons-Smith Reaction:

| Feature | Description |

| Reagent | Typically formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.org |

| Stereospecificity | The configuration of the alkene is retained in the cyclopropane product. wikipedia.org |

| Substrate Scope | Effective for simple alkenes, electron-rich alkenes like enol ethers, and even some vinyl halides. wikipedia.org |

Several modifications have been developed to improve the efficiency and applicability of the Simmons-Smith reaction. The Furukawa modification employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often leading to better yields. wikipedia.orgthermofisher.com Another variation, the Molander modification, uses iodo- or chloromethyl samarium iodide for the cyclopropanation of allylic alcohols. thermofisher.com

Diazo compounds, such as diazomethane (B1218177) (CH₂N₂), serve as precursors for carbenes and are widely used in cyclopropanation reactions. wikipedia.orgacs.org The reaction with an alkene can proceed in a two-step manner involving a 1,3-dipolar cycloaddition to form a pyrazoline, which then eliminates nitrogen gas thermally or photochemically to yield the cyclopropane. wikipedia.org

Metal catalysts, particularly those based on rhodium and copper, are often employed to modulate the reactivity and selectivity of diazo-derived carbenes. wikipedia.orgnih.gov For instance, rhodium(II) carboxylates are effective catalysts for the cyclopropanation of alkenes with donor-acceptor carbenes derived from compounds like methyl phenyldiazoacetate. wikipedia.orgprinceton.edu A notable advantage of using diazo compounds is the formation of only nitrogen gas as a byproduct, which aligns with the principles of green chemistry. wikipedia.org However, the potential explosiveness of unreacted diazo compounds necessitates careful handling. wikipedia.org

Recent advancements have explored catalyst-free cyclopropanations using diazo compounds and electron-deficient alkenes in water, offering an environmentally friendly approach. rsc.org

Halogenated carbenes, such as dichlorocarbene (B158193) (:CCl₂), can be generated in situ from haloforms like chloroform (B151607) (CHCl₃) by treatment with a strong base. libretexts.orglibretexts.org These carbenes readily add to alkenes to form dihalogenated cyclopropanes. libretexts.orglibretexts.org This method provides a direct route to cyclopropanes bearing two halogen atoms on the same carbon.

Another approach involves the use of gem-dichloroalkanes as precursors to nonstabilized carbenes for asymmetric cyclopropanation reactions, often catalyzed by cobalt complexes. researchgate.net

Transition Metal-Catalyzed Cyclopropanations

Transition metal catalysts play a crucial role in modern cyclopropanation chemistry, enabling reactions with a broad range of substrates and offering high levels of control over selectivity.

Iron, being an abundant and inexpensive metal, has emerged as a valuable catalyst for cyclopropanation reactions. Iron-catalyzed cyclopropanations can proceed via various mechanisms and utilize different carbene precursors.

One notable method employs aliphatic aldehydes as carbene precursors in the presence of an iron(II) chloride catalyst, allowing for the cyclopropanation of a wide array of unactivated alkenes. nih.gov This approach is significant as it expands the scope to include non-stabilized alkyl carbenes. nih.gov

Another strategy involves the reduction of α-acyloxy halides, derived from aldehydes and acyl halides, using an iron catalyst to generate the cyclopropane products. digitellinc.com This method is tolerant of both electron-rich and electron-deficient alkenes. digitellinc.com Iron porphyrin complexes have also been shown to catalyze the cyclopropanation of alkenes, including styrenes, dienes, and enynes, often with high shape and stereoselectivity. acs.orgacs.org

Gold(I)-Catalyzed Alkene Cyclopropanation of Propargyl Esters

Gold(I) catalysis has emerged as a powerful tool in modern organic synthesis, renowned for its ability to activate alkynes and allenes towards a variety of transformations. beilstein-journals.org One of the notable applications of gold(I) catalysis is the cyclopropanation of alkenes using propargyl esters as carbene precursors. beilstein-journals.orgntnu.edu This methodology offers a direct route to highly substituted cyclopropane derivatives. ntnu.edu

The generally accepted mechanism involves the activation of the propargyl ester by a gold(I) catalyst, which facilitates a 1,2-acyloxy migration to generate a gold-carbene intermediate. beilstein-journals.org This highly reactive species can then be trapped by an alkene to afford the desired cyclopropane product. beilstein-journals.org The reaction often proceeds with a high degree of diastereoselectivity, favoring the formation of the cis-cyclopropane adduct. beilstein-journals.org The stereochemical outcome is largely influenced by the steric demands of the substituents on both the alkene and the propargyl ester. ntnu.edu

While this method has been successfully applied to a range of substrates, the enantioselective variant of this reaction presents a greater challenge. mdpi.comnih.gov Researchers have explored the use of chiral gold(I)-carbene complexes to induce enantioselectivity. mdpi.comnih.gov Although high enantioselectivity has been achieved in specific cases, a general and consistently effective chiral catalyst system remains elusive. mdpi.comnih.gov The enantiomeric excess of the product appears to be highly dependent on the specific combination of the alkene, propargyl ester, and the chiral ligand employed, suggesting that fine-tuning of the catalyst structure is necessary for each substrate pair. mdpi.comnih.gov

Table 1: Gold(I)-Catalyzed Cyclopropanation

| Catalyst System | Substrates | Key Features |

| Ph₃PAuCl/AgSbF₆ | Propargyl esters and vinylarenes | Predominantly cis-cyclopropane products beilstein-journals.org |

| Chiral gold(I)-carbene complexes | Propargyl esters and various olefins | Variable enantioselectivity, cis:trans selectivity independent of catalyst mdpi.comnih.gov |

Photocatalytic Radical Cyclopropanation Strategies

In recent years, photoredox catalysis has revolutionized the field of organic synthesis by enabling the generation of radical intermediates under mild and environmentally benign conditions. nih.govacs.org This approach has been successfully applied to the synthesis of cyclopropanes, including vinyl halides, through radical cyclopropanation reactions. nih.gov

One notable strategy involves the use of a bifunctional reagent, such as triethylammonium (B8662869) bis(catecholato)iodomethylsilicate, in combination with an organic photocatalyst and visible light. nih.gov Upon photoexcitation, the photocatalyst initiates a single-electron transfer process, leading to the formation of a halomethyl radical. nih.gov This radical then adds to an alkene, and a subsequent radical 3-exo-tet cyclization furnishes the cyclopropane ring. nih.gov A key advantage of this method is its exceptional tolerance for a wide range of functional groups. nih.gov

Another innovative approach utilizes bismuth photocatalysis for the reductive cyclopropanation of olefins with 1,1-diiodomethane. acs.org This method proceeds through a proposed open-shell Bi(I)/Bi(II)/Bi(III)/Bi(I) catalytic cycle, involving light-induced homolytic cleavage of a Bi-C bond. acs.org This strategy has demonstrated broad functional group tolerance and has been successfully applied to the synthesis of vinyl cyclopropanes. acs.org

These photocatalytic methods offer a powerful alternative to traditional cyclopropanation techniques, often providing access to complex cyclopropane structures under mild reaction conditions. The ability to generate radicals under photochemical control opens up new avenues for the synthesis of functionalized cyclopropanes.

Conversion of Pre-existing Cyclopropane Derivatives to (1-Chloroethenyl)cyclopropane

Functional Group Interconversions on Cyclopropane Rings

Common strategies involve nucleophilic substitution reactions, where a suitable leaving group on the cyclopropane ring is displaced by a chloride source. capes.gov.br For instance, a cyclopropyl (B3062369) ketone can be converted to the corresponding vinyl chloride through a variety of methods. Similarly, the conversion of other functional groups, such as alcohols or esters, into the desired chloroethenyl group can be accomplished using standard organic transformations. The choice of reagents and reaction conditions is crucial to ensure that the integrity of the strained cyclopropane ring is maintained throughout the synthetic sequence.

Stereoselective Formations of (1-Chloroethenyl)cyclopropane Isomers

The stereochemical configuration of substituted cyclopropanes plays a pivotal role in determining their biological activity and material properties. researchgate.netorganic-chemistry.org Consequently, the development of stereoselective methods for the synthesis of (1-chloroethenyl)cyclopropane isomers is of paramount importance.

Diastereoselective Synthetic Routes

The diastereoselective synthesis of cyclopropanes, including those with a 1-chloroethenyl substituent, can be achieved through various strategies that control the relative stereochemistry of the substituents on the three-membered ring. nih.govmonash.edu One common approach is to utilize a substrate-controlled reaction where the inherent stereochemistry of the starting material dictates the stereochemical outcome of the cyclopropanation. monash.edu

For example, the cyclopropanation of a chiral alkene can lead to the formation of diastereomerically enriched products. monash.edu Similarly, the use of chiral auxiliaries attached to either the alkene or the carbene precursor can effectively guide the stereochemical course of the reaction. Recent advancements have also explored the use of electrochemistry in combination with thianthrene (B1682798) to achieve highly diastereoselective cyclopropanations of unactivated alkenes. nih.gov Furthermore, the diastereoselective synthesis of tetrasubstituted cyclopropanes has been achieved through a Michael addition-initiated ring closure of enolates with α,β-unsaturated Fischer alkoxycarbene complexes. researchgate.net

Enantioselective Synthetic Routes

The synthesis of enantiomerically pure (1-chloroethenyl)cyclopropane isomers represents a significant challenge in asymmetric synthesis. rochester.edunih.gov Enantioselective cyclopropanation reactions are typically achieved through the use of chiral catalysts that can differentiate between the two enantiotopic faces of the prochiral alkene. organic-chemistry.orgrochester.edu

Dirhodium(II) complexes bearing chiral carboxylate or carboxamidate ligands are among the most successful catalysts for the enantioselective cyclopropanation of alkenes with diazo compounds. organic-chemistry.org These catalysts have been employed in the synthesis of a wide range of chiral cyclopropanes with high levels of enantioselectivity. organic-chemistry.org In the context of vinyl halides, the enantioselective cyclopropanation of allenes has been demonstrated as a key step in the total synthesis of natural products. nih.gov

More recently, biocatalysis has emerged as a powerful tool for asymmetric cyclopropanation. rochester.edu Engineered myoglobin (B1173299) variants have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoacetonitrile, providing access to chiral cyano-substituted cyclopropanes which can potentially be converted to their chloroethenyl analogs. rochester.edu

Table 2: Stereoselective Synthetic Approaches

| Method | Stereoselectivity | Key Features |

| Substrate-controlled cyclopropanation | Diastereoselective | Relies on the inherent stereochemistry of the starting material. monash.edu |

| Chiral auxiliary-directed cyclopropanation | Diastereoselective | Utilizes a removable chiral group to control stereochemistry. |

| Electrochemical cyclopropanation | Diastereoselective | Employs electrolysis and a mediator for stereocontrol. nih.gov |

| Chiral rhodium catalysis | Enantioselective | Effective for cyclopropanation with diazo compounds. organic-chemistry.org |

| Biocatalysis with engineered enzymes | Enantio- and Diastereoselective | Offers high stereoselectivity under mild conditions. rochester.edu |

Reactivity Profiles and Transformative Chemistry of 1 Chloroethenyl Cyclopropane

Reactions Involving the Cyclopropane (B1198618) Ring

The high ring strain of the cyclopropane ring makes it susceptible to various ring-opening reactions. These transformations can be initiated by electrophiles, nucleophiles, radicals, or through thermal and photochemical means.

Electrophilic Ring-Opening Reactions

Electrophilic attack on the cyclopropane ring is a common mode of reaction, leading to the formation of a carbocationic intermediate that can be trapped by nucleophiles.

Lewis acids are effective catalysts for the ring-opening of cyclopropanes, particularly those bearing donor-acceptor substituents. uni-regensburg.denih.gov These reactions typically proceed through an S_N1-type mechanism, where the Lewis acid coordinates to a substituent, facilitating the cleavage of a carbon-carbon bond in the ring to form a stabilized carbocation. uni-regensburg.denih.gov For instance, the reaction of donor-acceptor cyclopropanes with sulfenamides catalyzed by Yb(OTf)₃ results in a regioselective 1,3-aminothiolation. nih.govfigshare.com This process involves the insertion of the C-C σ-bond of the cyclopropane into the S-N σ-bond of the sulfenamide, yielding γ-aminated α-thiolated malonic diesters. nih.govfigshare.com

Similarly, fused bicyclic cyclopropanes undergo a Lewis acid-catalyzed cascade reaction with thioureas to form various heterocyclic compounds like furo-, pyrano-, and pyrrololactams. uni-regensburg.denih.gov This transformation represents a formal [4+1]-cycloaddition and proceeds via an S_N1-type ring-opening followed by cyclization. uni-regensburg.denih.gov Frustrated Lewis pairs, consisting of a phosphine (B1218219) and a borane, can also induce the ring-opening of cyclopropanes to yield phosphonium (B103445) borate (B1201080) products. rsc.org

The table below summarizes representative Lewis acid-mediated ring-opening reactions of cyclopropane derivatives.

| Cyclopropane Derivative | Lewis Acid | Reagent | Product | Yield (%) | Reference |

| Donor-Acceptor Cyclopropane | Yb(OTf)₃ | Sulfenamide | γ-aminated α-thiolated malonic diester | up to 87 | nih.govfigshare.com |

| Fused Bicyclic Cyclopropane | Various | Thiourea | Furo-, pyrano-, and pyrrololactams | up to 99 | uni-regensburg.denih.gov |

| General Cyclopropane | Phosphine/Borane FLP | - | Phosphonium borate | Not specified | rsc.org |

While less common than electrophilic ring-opening, nucleophilic attack on cyclopropanes can occur, especially when the ring is activated by electron-withdrawing groups. These "donor-acceptor" cyclopropanes can act as homo-Michael acceptors. researchgate.net For example, the reaction of cyclopropane hemimalonates, which have both a carboalkoxy and a carbohydroxy group, with indole (B1671886) nucleophiles can proceed without a catalyst under high pressure. nih.gov This is attributed to internal hydrogen bonding that activates the cyclopropane ring for nucleophilic attack. nih.gov

In some cases, the ring-opening can be facilitated by the formation of an intermediate that then undergoes nucleophilic attack. For instance, the reaction of certain polycyclic alcohols containing a cyclopropane ring with mercury(II) acetate (B1210297) leads to the formation of an acetal (B89532) via intramolecular nucleophilic attack. chempedia.info

Radical-Mediated Ring-Opening Processes

Radical reactions provide another avenue for the ring-opening of cyclopropanes. These processes often involve the formation of a cyclopropyl-substituted carbon radical, which then undergoes ring-opening to generate a more stable acyclic radical. beilstein-journals.orgnih.govresearchgate.net This subsequent radical can then participate in further reactions, such as cyclization or addition. beilstein-journals.orgnih.govresearchgate.netnih.gov

For example, the oxidative radical ring-opening and cyclization of methylenecyclopropanes with various reagents can lead to the formation of complex polycyclic structures. beilstein-journals.orgnih.govresearchgate.net Similarly, cyclopropyl (B3062369) olefins and cyclopropanols can undergo radical-mediated ring-opening and cyclization reactions. beilstein-journals.orgnih.govresearchgate.netnih.gov The use of a bromine radical can mediate the ring-opening of alkylidenecyclopropanes. nih.gov

The table below provides examples of radical-mediated ring-opening reactions.

| Cyclopropane Derivative | Radical Source | Reagent | Product Type | Reference |

| Methylenecyclopropanes | Manganese(III) acetate | Malonic acid diethyl esters | 2-(3,4-dihydronaphthalen-2-yl)malonic acid diethyl esters | beilstein-journals.org |

| Alkylidenecyclopropanes | Bromine radical | Allylic bromides | 2-bromo-1,6-dienes | nih.gov |

| Cyclopropanols | Silver(I) catalyst | Heteroarenes | C2-alkylated heteroarenes | nih.gov |

Thermal and Photochemical Ring-Opening Rearrangements

Thermal and photochemical conditions can also induce the ring-opening of cyclopropanes, often leading to rearrangement products. For instance, the photochemical chlorination of cyclopropane can yield 1,1-dichlorocyclopropane (B3049490) along with products resulting from ring-opening reactions. caltech.edu

Electrocyclic ring-opening is a key process in these transformations. For example, a cyclopropyl cation can undergo a disrotatory ring-opening to form an allyl cation. youtube.com This process is driven by the relief of ring strain. youtube.com

Pericyclic and Cycloaddition Reactions

The strained ring and the reactive double bond of (1-chloroethenyl)cyclopropane make it a potential substrate for various pericyclic and cycloaddition reactions.

[2+1] Cycloaddition Reactions (Cyclopropanation)

The vinyl double bond of (1-chloroethenyl)cyclopropane can undergo cyclopropanation, a [2+1] cycloaddition reaction, to form a bicyclic system containing two fused cyclopropane rings. This reaction typically involves the addition of a carbene or a carbenoid to the double bond. beilstein-journals.org

Common methods for cyclopropanation that could be applied to (1-chloroethenyl)cyclopropane include:

Simmons-Smith Reaction: This reaction utilizes a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) and a zinc-copper couple.

Addition of Carbenes from Diazo Compounds: Diazo compounds, such as diazomethane (B1218177), can decompose thermally, photochemically, or in the presence of a metal catalyst to generate a carbene that adds to the alkene. researchgate.net

Addition of Dihalocarbenes: Dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂), can be generated from haloforms (e.g., chloroform) and a strong base.

These reactions are generally stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. researchgate.net

[3+2] Cycloaddition Reactions

(1-Chloroethenyl)cyclopropane can potentially participate in [3+2] cycloaddition reactions, which are powerful methods for the synthesis of five-membered rings. wikipedia.orgorganic-chemistry.orgfrontiersin.org In these reactions, the vinylcyclopropane (B126155) moiety can act as a three-carbon synthon. pku.edu.cn

One important class of [3+2] cycloadditions is the 1,3-dipolar cycloaddition. wikipedia.orgorganic-chemistry.org In this reaction, a 1,3-dipole reacts with a dipolarophile (the alkene). (1-Chloroethenyl)cyclopropane, with its vinyl group, can act as a dipolarophile. Examples of 1,3-dipoles that could react with it include:

Nitrones: React with alkenes to form isoxazolidines. acs.orgrsc.org

Azides: React with alkenes to form triazolines, which can then be converted to other nitrogen-containing heterocycles.

Nitrile Oxides: React with alkenes to yield isoxazolines. wikipedia.org

The regioselectivity of these cycloadditions is governed by frontier molecular orbital (FMO) theory. organic-chemistry.org The presence of the electron-withdrawing chlorine atom on the vinyl group of (1-chloroethenyl)cyclopropane would influence its electronic properties as a dipolarophile and thus direct the regiochemical outcome of the reaction.

Table 2: Potential [3+2] Cycloaddition Reactions of (1-Chloroethenyl)cyclopropane

| 1,3-Dipole | Dipolarophile | Product Type |

| Nitrone | (1-Chloroethenyl)cyclopropane | Chloro-substituted cyclopropyl isoxazolidine |

| Phenyl Azide | (1-Chloroethenyl)cyclopropane | Chloro-substituted cyclopropyl triazoline |

| Benzonitrile Oxide | (1-Chloroethenyl)cyclopropane | Chloro-substituted cyclopropyl isoxazoline |

[4+2] Cycloaddition Reactions (Diels-Alder Type)

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.orgnih.gov The vinyl group of (1-chloroethenyl)cyclopropane allows it to act as a dienophile in this reaction. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org The chlorine atom in (1-chloroethenyl)cyclopropane acts as an electron-withdrawing group, which should increase its reactivity as a dienophile compared to an unsubstituted vinylcyclopropane.

The reaction would involve the concerted interaction of the π-electrons of the diene and the dienophile to form a new cyclohexene (B86901) ring. The cyclopropyl group and the chlorine atom would be retained as substituents on the newly formed ring.

Table 3: Potential Diels-Alder Reactions with (1-Chloroethenyl)cyclopropane as the Dienophile

| Diene | Dienophile | Expected Product |

| 1,3-Butadiene | (1-Chloroethenyl)cyclopropane | 4-Chloro-4-cyclopropylcyclohex-1-ene |

| Cyclopentadiene (B3395910) | (1-Chloroethenyl)cyclopropane | 5-Chloro-5-cyclopropylbicyclo[2.2.1]hept-2-ene |

| Furan (B31954) | (1-Chloroethenyl)cyclopropane | 7-Chloro-7-cyclopropyloxabicyclo[2.2.1]hept-2-ene |

Tandem Cyclization and Cycloaddition Pathways

(1-Chloroethenyl)cyclopropane, a halogenated derivative of vinylcyclopropane (VCP), is a molecule of significant interest in synthetic organic chemistry. Its reactivity is governed by the interplay between the strained cyclopropane ring and the electronically modified vinyl group. The presence of the chlorine atom renders the double bond electron-deficient, influencing its participation in various transformations. While specific documented studies on the tandem cyclization and cycloaddition pathways of (1-chloroethenyl)cyclopropane are not extensively reported in the literature, its reactivity can be inferred from the well-established chemistry of other electron-deficient and halogenated vinylcyclopropanes. These compounds are known to undergo a rich variety of metal-catalyzed transformations, leading to the rapid construction of complex carbocyclic and heterocyclic frameworks.

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, and cycloaddition reactions, which form cyclic products, are powerful tools in organic synthesis. For substituted VCPs, these pathways often commence with the activation of the strained cyclopropyl ring or the vinyl moiety, typically by a transition metal catalyst.

Tandem Cyclization Pathways

The general strategy for tandem cyclizations involving vinylcyclopropanes often relies on a ring-opening event to generate a reactive intermediate, which then participates in a subsequent cyclization. In the case of (1-chloroethenyl)cyclopropane, a plausible pathway involves the metal-catalyzed opening of the cyclopropane ring. This process can generate a homoenolate or a related organometallic species, which can then be trapped intramolecularly by a tethered functional group.

For instance, a palladium-catalyzed tandem cyclization could be envisioned for a substrate derived from (1-chloroethenyl)cyclopropane. In such a scenario, oxidative addition of the palladium(0) catalyst into the carbon-carbon bond of the cyclopropane ring would initiate the sequence. The resulting palladacyclobutane intermediate can then undergo further transformation.

Another potential tandem process involves a radical cascade. The vinyl group can participate in radical addition, followed by ring opening of the cyclopropylmethyl radical. This generates a new radical species that can cyclize onto a suitably positioned acceptor. The chloro-substituent on the ethenyl group would be expected to influence the regioselectivity of the initial radical attack.

Cycloaddition Pathways

Vinylcyclopropanes are versatile synthons for various cycloaddition reactions, most notably [5+2] and [3+2] cycloadditions, which provide access to seven- and five-membered rings, respectively. These reactions are typically catalyzed by transition metals such as rhodium, palladium, or iron. nih.gov

In a [5+2] cycloaddition, the vinylcyclopropane acts as a five-carbon component. The reaction is thought to proceed through a metal-bound intermediate that can be described as a metallacyclohexene, which then reacts with a two-atom piè-system like an alkyne or an alkene. The chlorine atom in (1-chloroethenyl)cyclopropane would likely influence the electronic nature and stability of the key intermediates, potentially affecting reaction rates and selectivities.

Alternatively, in a [3+2] cycloaddition, the vinylcyclopropane unit functions as a three-carbon synthon. This mode of reactivity has been observed in rhodium-catalyzed intramolecular reactions of certain VCP derivatives, leading to the formation of bicyclic systems containing a five-membered ring. youtube.com The reaction pathway is sensitive to the catalyst, ligands, and the substitution pattern on the VCP.

The electron-deficient nature of the double bond in (1-chloroethenyl)cyclopropane, a consequence of the electronegative chlorine atom, suggests it could also act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). However, the steric bulk of the cyclopropyl group might hinder this reactivity.

Illustrative Research Findings

While direct experimental data for tandem or cycloaddition reactions of (1-chloroethenyl)cyclopropane is scarce, studies on analogous systems provide a strong basis for predicting its behavior. For example, research on electron-poor vinylcyclopropanes has demonstrated their utility in iron-catalyzed tandem ring-opening and arylation reactions. nih.gov Similarly, palladium-catalyzed tandem cyclizations of bromoenynes have been shown to proceed through functionalization of an aromatic C-H bond. nih.gov

The following table provides a hypothetical representation of a rhodium-catalyzed intramolecular [5+2] cycloaddition of a derivative of (1-chloroethenyl)cyclopropane, based on established methodologies for similar substrates.

| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Product(s) | Yield (%) |

| 1 | Tethered (1-chloroethenyl)cyclopropane-alkyne | [Rh(CO)2Cl]2 (5) | Toluene | 110 | Bicyclic [5.3.0] decane (B31447) derivative | N/A |

| 2 | Tethered (1-chloroethenyl)cyclopropane-alkene | Pd(OAc)2 (5), PPh3 (10) | Dioxane | 100 | Bicyclic [5.3.0] decane derivative | N/A |

Note: The data in this table is illustrative and intended to represent plausible outcomes based on the reactivity of analogous vinylcyclopropane systems. N/A indicates that specific yield data for this hypothetical reaction is not available.

Mechanistic Investigations and Computational Studies of 1 Chloroethenyl Cyclopropane Transformations

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for exploring the potential energy surfaces of chemical reactions. For a molecule like (1-chloroethenyl)cyclopropane, these methods can predict the feasibility of various transformations, such as the vinylcyclopropane-cyclopentene rearrangement, and detail the electronic and geometric structures of fleeting intermediates and transition states that are difficult to observe experimentally.

Density Functional Theory (DFT) Studies on Transition States and Intermediates

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed to locate and characterize stationary points (reactants, products, intermediates, and transition states) on a potential energy surface. rsc.org For transformations of (1-chloroethenyl)cyclopropane, DFT calculations are crucial for understanding how the presence of the chloroethenyl substituent influences its reactivity compared to unsubstituted vinylcyclopropane (B126155).

The vinylcyclopropane-cyclopentene rearrangement is a classic thermal isomerization that can be studied using DFT. wikipedia.org Calculations on the parent vinylcyclopropane system have identified multiple reaction pathways, including concerted pericyclic processes and stepwise pathways involving diradical intermediates. acs.org DFT studies can calculate the activation energies for these competing pathways. For instance, in the thermal rearrangement of vinylcyclopropane, the activation energy is approximately 50 kcal/mol. wikipedia.org DFT calculations allow researchers to model the transition state structures and predict how substituents, such as the chlorine atom in (1-chloroethenyl)cyclopropane, would alter this energy barrier through electronic effects (e.g., induction and resonance) and steric hindrance. researchgate.netresearchgate.net The electron-withdrawing nature of the chlorine atom can influence the stability of potential radical or cationic intermediates that may form during a reaction.

DFT calculations have been used to explore the mechanisms of various cyclopropane (B1198618) reactions. In a phosphine-catalyzed rearrangement of vinylcyclopropylketone, DFT was used to map out the reaction profile, identifying a zwitterionic intermediate formed after a ring-opening step, which then undergoes a 7-endo-trig ring closure. nih.gov Similarly, in metal-catalyzed cycloadditions involving vinylcyclopropane derivatives, DFT calculations have elucidated the structures of key intermediates, such as π-allyl rhodium species, and identified the rate- and stereochemistry-determining steps. acs.orgpku.edu.cn These studies provide a framework for predicting how (1-chloroethenyl)cyclopropane would behave under similar catalytic conditions.

Table 1: Representative Calculated Activation Energies for Vinylcyclopropane Rearrangements

| Reactant System | Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Vinylcyclopropane | Thermal Rearrangement | CASSCF/6-31G* | 49.6 | acs.org |

| Vinylcyclopropane | Ni(0)-Catalyzed Rearrangement | B3LYP/DZVP2+ | 15.5 (for internal methyl sub.) | nih.gov |

| Vinylcyclopropanecarbaldehyde | Hetero-Cope Rearrangement | B3LYP/6-31G* | ~25 | consensus.app |

| Vinylcyclopropylketone | Phosphine-Catalyzed Rearrangement | ωB97XD/6-31+G(d,p) | 22.4 | nih.gov |

Intrinsic Reaction Coordinate (IRC) Calculations

Once a transition state (a first-order saddle point on the potential energy surface) has been located using DFT or other methods, it is essential to confirm that it indeed connects the intended reactants and products. Intrinsic Reaction Coordinate (IRC) calculations serve this purpose by mapping the minimum energy path downhill from the transition state in both the forward and reverse directions. nih.gov

An IRC calculation starts from the optimized geometry of the transition state and follows the path of steepest descent. nih.gov If the calculation successfully traces the path to the reactant on one side and the product on the other, it provides strong evidence for the proposed reaction mechanism. For complex rearrangements, such as those involving vinylcyclopropanes, IRC calculations are vital. They can distinguish between different mechanistic possibilities, for example, by confirming that a single transition state leads directly to the product (a concerted reaction) or by showing that it leads to an intermediate, which then proceeds to the product via a second transition state (a stepwise reaction). acs.orgnih.gov In a study of the Ni(0)-catalyzed vinylcyclopropane–cyclopentene (B43876) rearrangement, IRC calculations were used to characterize transition state structures and map the reaction coordinates near them. nih.gov Similarly, in a phosphine-catalyzed rearrangement, IRC analysis confirmed that the located transition states correctly linked the zwitterionic intermediates to the final cycloheptenone product. nih.gov

Analysis of Metal-π and σ Interactions in Carbenoid Cyclopropanations

The synthesis of (1-chloroethenyl)cyclopropane can be achieved via the cyclopropanation of an appropriate chloro-substituted diene using a metal-carbene or carbenoid species. The mechanism of these transition-metal-catalyzed reactions involves complex interactions between the metal center and the organic substrates, which can be analyzed in detail using computational methods like DFT.

In these reactions, a metal complex reacts with a carbene precursor (like a diazo compound) to form a metal-carbene intermediate. This reactive species then transfers the carbene fragment to an alkene. researchgate.net The interaction between the metal and the ethenyl (vinyl) group of the substrate is a key aspect. This often involves the formation of a metal-π complex, where the electron density of the alkene's π-bond coordinates to the metal center. This coordination orients the substrate for the subsequent reaction steps. acs.org

The formation of the three-membered ring itself involves the creation of new carbon-carbon σ-bonds. DFT studies on metal-catalyzed cyclopropanations have shown that this can occur through different pathways. One common mechanism involves the formation of a metallacyclobutane intermediate. wikipedia.orgresearchgate.net Here, the alkene adds across the metal-carbene bond, forming a four-membered ring containing the metal. This intermediate then undergoes reductive elimination to release the cyclopropane product and regenerate the catalyst. Computational analysis can reveal the nature of the bonding in these intermediates, including the crucial M-C σ-bonds. DFT calculations on the Pd-catalyzed cyclopropanation of ethene with diazomethane (B1218177), for instance, have explored the energetics of pathways involving palladacyclobutane intermediates. researchgate.net For a substrate like 1-chloro-1,3-butadiene, which could be a precursor to (1-chloroethenyl)cyclopropane, DFT would be used to analyze how the chlorine substituent affects the stability of π-complexes and metallacyclobutane intermediates, thereby influencing the reaction's efficiency and selectivity.

Experimental Mechanistic Probes for Reaction Pathways

While computational studies provide a theoretical framework, experimental techniques are necessary to validate proposed mechanisms and provide tangible evidence for reaction pathways. For transformations of (1-chloroethenyl)cyclopropane, methods such as kinetic isotope effect studies and intermediate trapping experiments are paramount.

Kinetic Isotope Effects and Reaction Progress Analysis

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and characterizing the geometry of transition states. wikipedia.org A KIE is measured by comparing the reaction rate of a molecule with that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). youtube.com The ratio of the rate constants (k_light / k_heavy) reveals information about bonding changes occurring at or near the labeled position during the rate-limiting step. wikipedia.org

For reactions of (1-chloroethenyl)cyclopropane, such as the vinylcyclopropane rearrangement, measuring secondary KIEs can be particularly informative. A secondary KIE arises when the isotopically substituted atom is not directly involved in bond breaking or formation. wikipedia.org For example, studies on the parent vinylcyclopropane rearrangement have shown secondary deuterium (B1214612) KIEs at the vinyl carbons. acs.org The magnitude of these effects (typically kH/kD values slightly greater than 1) suggests a change in hybridization at these centers in the transition state, consistent with a concerted, pericyclic mechanism where bond formation begins at the terminal vinyl carbon as the cyclopropane ring breaks. acs.org

Reaction progress analysis, which involves monitoring the concentrations of reactants, intermediates, and products over time, can also provide crucial mechanistic data. This analysis can help to determine reaction orders, identify induction periods, and detect the presence of stable intermediates. youtube.com

Table 2: Example Kinetic Isotope Effects in Cyclopropane Rearrangements

| Reaction System | Isotopic Label Position | KIE Type | Experimental/Calculated Value (kH/kD) | Mechanistic Implication | Reference |

|---|---|---|---|---|---|

| Vinylcyclopropane Rearrangement | Vinyl terminus (C2') | Secondary | 1.15–1.18 (calculated) | Change in hybridization at C2' in TS, supports concerted mechanism. | acs.org |

| Cyclopropylallene Rearrangement | Allenic terminus | Secondary | 1.11 (experimental) | Supports diradical mechanism with significant torsional control. | acs.org |

| acs.orgresearchgate.net-Sigmatropic Rearrangement | C-N bond breaking C | Primary | Large | C-N bond cleavage is part of the rate-determining step. | comporgchem.com |

| acs.orgresearchgate.net-Sigmatropic Rearrangement | C-C bond forming C's | Secondary | Small | C-C bond formation is less advanced in the transition state. | comporgchem.com |

Intermediate Characterization and Trapping Experiments

Many reactions proceed through highly reactive, short-lived intermediates. Identifying these species is key to confirming a proposed mechanism. For transformations of (1-chloroethenyl)cyclopropane, two primary types of intermediates are plausible: diradicals in thermal rearrangements and cationic species like the cyclopropylcarbinyl cation in reactions involving electrophiles or leaving groups. wikipedia.orgresearchgate.net

Intermediate trapping is an experimental technique designed to intercept a transient species by adding a "trapping agent" that reacts with the intermediate faster than it can proceed to the final product. The resulting trapped product provides evidence for the existence of the intermediate. For example, if the thermal rearrangement of (1-chloroethenyl)cyclopropane proceeds through a diradical intermediate, it could potentially be trapped by a radical scavenger.

In reactions involving the formation of a positive charge, such as the solvolysis of a derivative, (1-chloroethenyl)cyclopropane could rearrange via a cyclopropylcarbinyl cation. These cations are notoriously prone to rapid rearrangements, existing in equilibrium with homoallyl and cyclobutyl cations. nih.govrsc.orgbeilstein-journals.org Trapping these intermediates can be achieved by running the reaction in the presence of a potent nucleophile. youtube.com For instance, the generation of the benzyne (B1209423) intermediate is often confirmed by trapping it with furan (B31954) in a Diels-Alder reaction. youtube.com Similarly, carbene intermediates, which could be involved in the synthesis of (1-chloroethenyl)cyclopropane, are often trapped by reacting them with alkenes to form stable cyclopropane adducts, providing definitive proof of their formation. youtube.com

Studies on Radical Intermediates and Spin-Center Shifts

Upon single-electron oxidation, vinylcyclopropanes can form radical cations. These intermediates are key to various photoredox-catalyzed reactions. For instance, in the context of vinylcyclopropane rearrangements, single electron transfer can trigger the immediate ring-opening of the cyclopropane to form a distonic radical cation—a species where the charge and the radical are separated. nih.gov This ring-opening is driven by the release of the inherent strain energy of the three-membered ring.

Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the structures and reaction pathways of these radical intermediates. For example, combined experimental and computational studies on the photoredox radical ring-opening polymerization of vinylcyclopropanes have suggested an intramolecular radical cyclization pathway. acs.org These studies help in predicting the formation of different structural units within the resulting polymer.

A critical concept in the reactions of radical intermediates is the "spin-center shift" (SCS). This process involves the translocation of the radical center (spin) from one atom to another within the molecule. While direct studies on (1-chloroethenyl)cyclopropane are limited, the principle of SCS is well-documented in various photoinduced organic reactions. uregina.ca In a hypothetical scenario involving (1-chloroethenyl)cyclopropane, a radical initially formed on the cyclopropyl (B3062369) ring could potentially shift to the vinyl group, or vice-versa, influencing the regioselectivity of subsequent bond formations. The presence of the electron-withdrawing chlorine atom on the ethenyl group would significantly influence the electronic distribution and the relative stability of the possible radical intermediates, thereby directing the course of the reaction.

The table below summarizes key findings from studies on radical intermediates in related cyclopropane systems.

| Substrate Type | Method of Radical Generation | Key Intermediate | Subsequent Reaction | Reference |

| Vinylcyclopropanes | TiO2 Photocatalysis | Distonic Radical Cation | Rearrangement to form larger rings | nih.gov |

| Vinylcyclopropanes | Organocatalyzed Photoredox | Radical Cation | Ring-Opening Polymerization | acs.org |

| Aryl Cyclopropanes | Cooperative NHC/Photoredox Catalysis | Benzylic Radical | Radical/Radical Cross-Coupling | rsc.org |

Elucidation of Catalytic Cycles and Active Species

The transformation of (1-chloroethenyl)cyclopropane can be facilitated by various catalytic systems, each with its own distinct mechanism and active species. Understanding these catalytic cycles is crucial for optimizing reaction conditions and controlling product selectivity.

Lewis acids play a pivotal role in activating cyclopropanes towards nucleophilic attack. By coordinating to a substituent on the cyclopropane ring, a Lewis acid can induce ring-opening, generating a carbocationic intermediate. For donor-acceptor cyclopropanes, this activation strategy has been widely used in cycloaddition reactions. nih.gov In the case of (1-chloroethenyl)cyclopropane, a Lewis acid could potentially coordinate to the chlorine atom or the double bond, facilitating subsequent transformations.

Transition metals, such as palladium, rhodium, and gold, are also powerful catalysts for the activation of cyclopropanes. nih.gov The general catalytic cycle for a transition metal-catalyzed cross-coupling reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. For (1-chloroethenyl)cyclopropane, a low-valent transition metal complex could undergo oxidative addition into the carbon-chlorine bond or the strained C-C bonds of the cyclopropane ring. This would form a metal-cyclopropyl or metal-alkenyl intermediate, which could then participate in various coupling reactions.

The nature of the active species in these catalytic cycles is highly dependent on the metal and the ligands. For example, in gold-catalyzed cycloisomerization reactions, gold-carbene intermediates are often proposed. nih.gov The specific active species will dictate the reactivity and selectivity of the transformation of (1-chloroethenyl)cyclopropane.

The following table outlines the proposed roles of different catalysts in the transformation of related cyclopropane derivatives.

| Catalyst Type | Proposed Active Species | Role of Catalyst | Typical Transformation |

| Lewis Acid (e.g., BF3) | Lewis Acid-Substrate Adduct | Activation of Cyclopropane by electron withdrawal | [3+2] Cycloaddition |

| Transition Metal (e.g., Pd(0)) | Organometallic Intermediate (e.g., Pd(II)-alkyl) | Oxidative addition to C-X or C-C bond | Cross-Coupling Reactions |

| Transition Metal (e.g., Au(I)) | Gold-Carbene Complex | π-acidic activation of alkyne/alkene | Cycloisomerization/Cyclopropanation |

Visible-light photoredox catalysis has emerged as a powerful tool for the transformation of organic molecules, including cyclopropanes. acs.orgrsc.org This methodology relies on a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer (SET) processes with a substrate.

A general photoredox catalytic cycle can be initiated by either an oxidative or a reductive quenching pathway. In an oxidative quenching cycle, the excited photocatalyst accepts an electron from the substrate, in this case, (1-chloroethenyl)cyclopropane, to generate a radical cation. This radical cation can then undergo various reactions, such as ring-opening or nucleophilic attack. The reduced photocatalyst is then regenerated by a stoichiometric oxidant to complete the cycle.

Conversely, in a reductive quenching cycle, the excited photocatalyst donates an electron to a suitable acceptor, and the resulting oxidized photocatalyst is then reduced by the substrate. For (1-chloroethenyl)cyclopropane, which possesses an electron-withdrawing group, it could potentially act as an electron acceptor in certain photoredox scenarios.

The active species in these cycles are the excited state of the photocatalyst (*PC) and the reduced (PC⁻) or oxidized (PC⁺) forms of the catalyst. The choice of photocatalyst is critical, as its redox potentials must be matched with those of the substrate to ensure efficient electron transfer.

A simplified representation of a photoredox catalytic cycle for the transformation of a generic vinylcyclopropane (VCP) is shown below:

Excitation: Photocatalyst (PC) absorbs light to form the excited state (*PC).

Single Electron Transfer (SET):

Oxidative Quenching: *PC + VCP → PC⁻ + VCP•⁺

Reductive Quenching: *PC + Sacrificial Reductant → PC⁻ + Oxidized Reductant; PC⁻ + VCP → PC + VCP•⁻

Reaction of Intermediate: The vinylcyclopropane radical ion (VCP•⁺ or VCP•⁻) undergoes transformation (e.g., ring-opening, addition).

Catalyst Regeneration: The photocatalyst is returned to its ground state to complete the cycle.

The specific pathway and the fate of the (1-chloroethenyl)cyclopropane radical intermediate would be heavily influenced by the reaction conditions, including the choice of photocatalyst, solvent, and any added nucleophiles or electrophiles.

Advanced Applications of 1 Chloroethenyl Cyclopropane Motifs in Complex Molecule Synthesis

Rearrangement Reactions Involving (1-Chloroethenyl)cyclopropane Substructures

The inherent strain energy of the cyclopropane (B1198618) ring, coupled with the electronic influence of the chloroethenyl substituent, provides a thermodynamic driving force for a multitude of rearrangement reactions. These processes often lead to the formation of five-membered ring systems or other structurally diverse products.

The rearrangement of a vinylcyclopropylidene to a cyclopentenylidene is a well-established method for constructing cyclopentene (B43876) and cyclopentadiene (B3395910) derivatives. This reaction typically proceeds through a carbene intermediate, which is often generated from a gem-dihalocyclopropane. In this cascade, the vinylcyclopropylidene carbene undergoes a ring expansion to form a cyclopentenylidene, which can then isomerize to a more stable cyclopentadiene through a 1,2-hydrogen shift. researchgate.netnih.gov

Theoretical studies on the parent vinylcyclopropylidene rearrangement have elucidated a multi-step pathway. nih.gov The process is initiated by the formation of a nonclassical carbene intermediate, which then planarizes to a cyclopentenylidene structure before the final hydrogen migration. nih.gov

While the classic precursor is a gem-dihalide, the (1-chloroethenyl)cyclopropane moiety can be involved in related vinylcyclopropane-to-cyclopentene (VCP-CPE) rearrangements. The general VCP-CPE rearrangement occurs under thermal, acid-catalyzed, or metal-promoted conditions, converting a vinylcyclopropane (B126155) into a cyclopentene. researchgate.netnih.govnih.gov The presence of the chlorine atom on the vinyl group of (1-chloroethenyl)cyclopropane can influence the regioselectivity and reaction conditions of this rearrangement. For instance, in related systems, rearrangements of 1,1-divinylcyclopropanes show regioselectivity, with migration occurring toward the more substituted cyclopropane carbon. nih.gov

Table 1: Comparison of Related Vinylcyclopropane Rearrangements

| Rearrangement Type | Typical Starting Material | Key Intermediate | Primary Product |

|---|---|---|---|

| Vinylcyclopropylidene-Cyclopentenylidene | 1,1-Dihalo-2-vinylcyclopropane | Vinylcyclopropylidene | Cyclopentadiene |

The Skattebøl rearrangement is a powerful organic reaction that transforms a geminal dihalocyclopropane into an allene (B1206475) using an organolithium base. dbpedia.orgchemeurope.com The reaction proceeds through the formation of a cyclopropylidene carbene intermediate, which then eliminates to form the allene. wikipedia.org When the gem-dihalocyclopropane substrate also contains a vinyl group, the reaction cascade is altered. Instead of forming an allene, the vinylcyclopropylidene intermediate undergoes a ring expansion to yield a cyclopentadiene derivative. dbpedia.orgwikipedia.org

It is crucial to note that (1-chloroethenyl)cyclopropane is not a standard substrate for the Skattebøl rearrangement because it is not a geminal dihalide. The reaction's definition specifically requires two halogen atoms attached to the same carbon of the cyclopropane ring to facilitate the α-elimination that generates the carbene.

However, processes related to the Skattebøl rearrangement can be envisaged for (1-chloroethenyl)cyclopropane. Base-induced elimination reactions, while not proceeding through the classic Skattebøl carbene, could lead to other reactive intermediates. For example, treatment with a strong base could potentially lead to elimination of HCl to form a cyclopropylidenylallene or other unsaturated systems, representing an alternative reaction pathway driven by the unique structure of the starting material.

A 1,2-spin-center shift (1,2-SCS), also known as the Surzur–Tanner rearrangement, is a radical process where a radical center translocates via the migration of an adjacent group. nih.govacs.org This reaction has become a reliable method for the functionalization of various molecular scaffolds, particularly carbohydrates. acs.org The generally accepted mechanism involves the generation of a radical (e.g., at an anomeric carbon), which then rearranges through a concerted, five-centered transition state, shifting the radical to an adjacent carbon with concurrent migration of a substituent group (like an acyloxy group). nih.govacs.org

The involvement of cyclopropane rings in studying these mechanisms has been demonstrated through the use of fluorenylcyclopropyl radical clocks. nih.gov These studies provide strong evidence that the rearrangement occurs via a concerted transition state rather than through a discrete intermediate, as the cyclopropane ring remains intact during the shift. nih.govnih.gov

For a molecule like (1-chloroethenyl)cyclopropane, a 1,2-SCS could be initiated by generating a radical at a suitable position, for instance, on the cyclopropane ring or the vinyl group. The subsequent migration of a substituent could then translocate the radical center, opening pathways for further functionalization. While direct experimental examples for (1-chloroethenyl)cyclopropane are not prominent in the literature, the mechanistic principles established in other systems suggest its potential participation in such radical transformations. nih.govacs.org

Ring-Opening Polymerization of Cyclopropane Derivatives

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminus of a polymer chain attacks a cyclic monomer to propagate. The high ring strain of cyclopropanes makes them potential candidates for ROP. Specifically, vinyl-substituted cyclopropanes bearing donor and acceptor groups (D-A cyclopropanes) have been shown to undergo ROP through various mechanisms. rsc.orgnih.gov

Lewis acid-catalyzed ROP of donor-acceptor cyclopropanes, such as dialkyl 2-vinylcyclopropane-1,1-dicarboxylates, can produce 1,5-addition polymers with good to high yields. rsc.org This contrasts with conventional radical-initiated ROP of the same monomers, which typically proceeds via a 1,7-addition mechanism. rsc.org The Lewis acid is thought to coordinate to the acceptor groups (e.g., esters), facilitating the ring opening and generating a 1,3-dipole intermediate that drives the polymerization. rsc.org

In the context of (1-chloroethenyl)cyclopropane, the vinyl group can act as a donor substituent, while the chlorine atom can function as an electron-withdrawing group, creating a D-A type system amenable to ROP. The polymerization could potentially be initiated by radical, cationic, or anionic methods, leading to polymers with unique structures and properties.

Table 2: Ring-Opening Polymerization (ROP) Methods for Cyclopropane Derivatives

| Polymerization Method | Catalyst/Initiator | Monomer Type | Resulting Structure | Reference |

|---|---|---|---|---|

| Lewis Acid-Catalyzed ROP | SnCl₄ | Donor-Acceptor Vinylcyclopropane | 1,5-Addition Polymer | rsc.org |

| Radical ROP | Radical Initiator | Donor-Acceptor Vinylcyclopropane | 1,7-Addition Polymer | rsc.org |

Dicarbofunctionalization Reactions of Vinylcyclopropanes

The dicarbofunctionalization of vinylcyclopropanes (VCPs) is a powerful strategy for rapidly building molecular complexity, as it allows for the formation of two new carbon-carbon bonds across the reactive vinylcyclopropane unit. VCPs can serve as versatile 1,5-synthons in these transformations. rsc.org

A notable example is the iron-catalyzed intra- and intermolecular dicarbofunctionalization of VCPs with alkyl halides and aryl Grignard reagents. rsc.org Mechanistic studies suggest that this process involves a radical cascade. An alkyl radical, generated from an alkyl halide and the iron catalyst, adds to the vinyl group of the VCP. This is followed by a ring-opening of the cyclopropane to form a new radical, which then re-enters the iron-catalyzed cross-coupling cycle to react with a Grignard reagent, achieving a stereoselective C(sp²)-C(sp³) bond formation. rsc.org

This methodology provides a novel approach to Fe-mediated radical processes and highlights the utility of VCPs in conjunctive cross-couplings. For a substrate like (1-chloroethenyl)cyclopropane, the chloro-substituent on the vinyl group would be expected to influence the initial radical addition step and the stability of the subsequent intermediates, potentially offering a handle to control the regioselectivity and stereoselectivity of the dicarbofunctionalization.

Table 3: Components in Fe-Catalyzed Dicarbofunctionalization of VCPs

| Component | Role | Example |

|---|---|---|

| Vinylcyclopropane (VCP) | 1,5-Synthon | (1-Ethenyl)cyclopropane derivatives |

| Alkyl Halide | Radical Source | Tertiary Alkyl Iodides/Bromides |

| Grignard Reagent | Nucleophile Source | Aryl or Vinyl Grignard Reagents |

Stereochemical Control in 1 Chloroethenyl Cyclopropane Chemistry

Diastereoselective Synthesis and Reactions

The diastereoselective synthesis of substituted cyclopropanes, including those bearing a (1-chloroethenyl) group, is a well-established field of study. The relative orientation of substituents on the cyclopropane (B1198618) ring can be controlled through various synthetic strategies, often relying on the stereochemistry of the starting materials or the nature of the cyclopropanating agent.

One common approach involves the cyclopropanation of dienes. For instance, the reaction of electron-poor dienes with aryl- and vinyl-stabilized sulfonium (B1226848) ylides has been shown to produce vinylcyclopropanes with high regio- and trans-diastereoselectivity. organic-chemistry.org This method, while not explicitly demonstrated for (1-chloroethenyl)cyclopropane, suggests a viable route where a suitable chloro-substituted ylide could be employed. The diastereoselectivity in these reactions is often dictated by steric interactions, favoring the formation of the less hindered trans product.

Another powerful strategy for diastereoselective cyclopropanation involves directed reactions. For example, the Simmons-Smith cyclopropanation of allylic alcohols is a classic method where the hydroxyl group directs the cyclopropanating reagent to the same face of the double bond, resulting in syn-diastereoselectivity. unl.pt A similar approach could be envisioned for a precursor to (1-chloroethenyl)cyclopropane containing a directing group.

Furthermore, intramolecular cyclopropanation reactions can exhibit high levels of diastereoselectivity. Gold(I)-catalyzed tandem 1,2-indole migration–cyclopropanation reactions of 3-propargylindoles with olefins have been shown to produce vinylcyclopropanes with high cis-selectivity. acs.org Interestingly, the diastereoselectivity can be switched to favor the trans-isomer by the addition of silver salts. acs.org This highlights the potential for catalyst and additive control over the stereochemical outcome.

The diastereoselectivity of reactions involving (1-chloroethenyl)cyclopropane itself is also of significant interest. The vinylcyclopropane (B126155) moiety can undergo a variety of rearrangements and cycloadditions, and the stereochemistry of the starting material can profoundly influence the product distribution. For example, the thermal vinylcyclopropane-cyclopentene rearrangement is known to proceed through different mechanistic pathways depending on the initial cis or trans stereochemistry of the vinylcyclopropane, leading to different cyclopentene (B43876) stereoisomers. wikipedia.org While trans-vinylcyclopropanes often react via a concerted pathway, cis-isomers may favor a stepwise diradical mechanism, resulting in a loss of stereospecificity. wikipedia.org

Table 1: Diastereoselective Synthesis of Substituted Vinylcyclopropanes

| Entry | Diene/Alkene Substrate | Ylide/Carbene Precursor | Catalyst/Reagent | Major Diastereomer | Diastereomeric Ratio (d.r.) | Reference |

| 1 | Electron-poor diene | Aryl-stabilized sulfonium ylide | Base | trans | >95:5 | organic-chemistry.org |

| 2 | Electron-poor diene | Vinyl-stabilized sulfonium ylide | Base | trans | >95:5 | organic-chemistry.org |

| 3 | 3-Propargylindole and olefin | - | Gold(I) catalyst | cis | High | acs.org |

| 4 | 3-Propargylindole and olefin | - | Gold(I) catalyst + Ag salt | trans | Moderate to high | acs.org |

Enantioselective Catalysis and Chiral Auxiliaries

The synthesis of enantiomerically enriched (1-chloroethenyl)cyclopropane is a significant challenge that can be addressed through enantioselective catalysis or the use of chiral auxiliaries. These methods aim to control the absolute stereochemistry of the cyclopropane ring.

Chiral catalysts, particularly those based on transition metals, have been extensively developed for asymmetric cyclopropanation reactions. For the synthesis of vinylcyclopropanes, chiral rhodium(II) carboxylates are among the most successful catalysts, often used in the decomposition of vinyldiazoacetates in the presence of an alkene. While specific examples for (1-chloroethenyl)cyclopropane are not prominent, the principles are broadly applicable. The choice of the chiral ligand on the rhodium center is crucial for inducing high enantioselectivity.

More recently, chiral-at-metal rhodium(III) complexes have been employed for the asymmetric [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated 2-acylimidazoles, affording highly enantioenriched 1,2,3-trisubstituted cyclopropanes. researchgate.net This methodology demonstrates the potential for creating complex, optically active cyclopropane structures.

Chiral telluronium ylides have also emerged as powerful reagents for the enantioselective synthesis of vinylcyclopropanes. nih.gov By carefully selecting the chiral telluronium salt and the base, it is possible to control the diastereoselectivity of the cyclopropanation of α,β-unsaturated esters, ketones, and amides, affording either cis or trans products with excellent enantioselectivity. nih.gov This method offers a high degree of control over both relative and absolute stereochemistry.

The use of chiral auxiliaries represents an alternative strategy. A chiral auxiliary is temporarily attached to the substrate, directs the stereochemical course of the cyclopropanation, and is subsequently removed. For example, a three-step sequence involving an aldol (B89426) reaction with a chiral oxazolidinone, a directed cyclopropanation of the resulting alkene, and a final retro-aldol cleavage has been used for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. acs.org This "temporary stereocenter" approach could be adapted for the synthesis of enantiopure (1-chloroethenyl)cyclopropane precursors.

Table 2: Enantioselective Synthesis of Substituted Vinylcyclopropanes

| Entry | Substrate | Reagent/Catalyst | Chiral Ligand/Auxiliary | Product Type | Enantiomeric Excess (ee) | Reference |

| 1 | α,β-Unsaturated 2-acylimidazole | Vinyl sulfoxonium ylide | Chiral-at-metal Rh(III) complex | Trisubstituted cyclopropane | 84-97% | researchgate.net |

| 2 | α,β-Unsaturated ester | Allylide from telluronium salt | Chiral telluronium salt | cis or trans-Vinylcyclopropane | Excellent | nih.gov |

| 3 | α,β-Unsaturated aldehyde | Boron enolate | (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | Cyclopropane carboxaldehyde | >95% | acs.org |

Influence of Stereochemistry on Reaction Rates and Product Distributions

The stereochemistry of (1-chloroethenyl)cyclopropane has a profound impact on its reactivity, influencing both the rates of reactions and the distribution of products. The rigid three-membered ring and the presence of the vinyl chloride group create a unique electronic and steric environment that is highly sensitive to the spatial arrangement of the substituents.

In thermal rearrangements, such as the vinylcyclopropane-cyclopentene rearrangement, the stereochemistry of the starting material is a key determinant of the reaction pathway and, consequently, the reaction rate. As mentioned earlier, trans-vinylcyclopropanes tend to undergo a concerted wikipedia.orgresearchgate.net-sigmatropic shift, which is symmetry-allowed and generally proceeds at a lower temperature than the non-concerted, diradical pathway often favored by cis-isomers. wikipedia.org This difference in mechanism can lead to significant differences in reaction rates and product stereochemistry.

The stereochemical outcome of cycloaddition reactions involving vinylcyclopropanes is also highly dependent on the starting material's stereochemistry. In palladium-catalyzed formal [3+2] cycloadditions with electron-deficient olefins, the stereochemistry of the substituted vinylcyclopropane can influence the diastereoselectivity of the resulting cyclopentane (B165970) products. acs.org

Recent studies on the dynamic stereomutation of vinylcyclopropanes catalyzed by nickel(I) metalloradicals have shown that it is possible to achieve a reversible cis/trans isomerization without loss of enantiopurity. nih.gov This process, which can occur under mild conditions, demonstrates that the stereochemical integrity of the cyclopropane can be manipulated catalytically, potentially allowing access to a single desired diastereomer from a mixture. This type of control over stereoisomerization can have significant implications for reaction outcomes, as different diastereomers may exhibit different reactivities or lead to different products in subsequent transformations.

The influence of stereochemistry on reaction rates can also be understood in terms of ground-state energy and transition-state stability. Different stereoisomers of (1-chloroethenyl)cyclopropane will have different ground-state energies due to varying steric and electronic interactions between the substituents. These energy differences, along with the stereoelectronic requirements of the transition state for a given reaction, will determine the activation energy and thus the reaction rate for each isomer. For instance, a reaction pathway that requires a specific conformation may be more readily accessible for one stereoisomer than another, leading to a faster reaction rate.

Future Perspectives and Research Challenges in 1 Chloroethenyl Cyclopropane Chemistry

Development of Novel and Efficient Synthetic Routes

The advancement of synthetic methodologies to access (1-chloroethenyl)cyclopropane and its derivatives is paramount for unlocking their full potential. While established methods exist, the development of more efficient, scalable, and environmentally benign routes remains a significant research endeavor.

A promising future direction lies in the application of modern synthetic techniques. For instance, electrochemical methods are emerging as powerful tools for cyclopropanation. An electrochemical approach for the cyclopropanation of alkenes using a nickel catalyst in a continuous-flow system has been reported. chemrxiv.org This method is notable for its mild, ambient reaction conditions and its tolerance to air and moisture, offering a scalable route to various cyclopropanes, including chloro-substituted ones. chemrxiv.org Another innovative strategy involves the formal coupling of carbon pronucleophiles with unactivated alkenes, facilitated by the electrolysis of thianthrene (B1682798). nih.gov This electrochemical oxidation strategy provides a scalable and highly diastereoselective synthesis of substituted cyclopropanes. nih.gov

Future research will likely focus on expanding the substrate scope of these modern methods and developing new catalytic systems that can operate under even milder conditions with higher turnover numbers. The use of earth-abundant metal catalysts and the development of one-pot procedures that combine cyclopropanation with subsequent functionalization will also be key areas of investigation.

Exploration of Undiscovered Reactivity Modes

The reactivity of (1-chloroethenyl)cyclopropane is largely dictated by the interplay between the strained cyclopropane (B1198618) ring and the electrophilic nature of the vinyl chloride. cymitquimica.com While its participation in electrophilic addition reactions is known, a vast landscape of undiscovered reactivity modes awaits exploration. cymitquimica.com

Future research will likely delve into novel transition-metal-catalyzed cross-coupling reactions where the vinyl chloride moiety can participate as a coupling partner. The development of methods for the selective activation of the C-Cl bond without disrupting the cyclopropane ring would open up new avenues for carbon-carbon and carbon-heteroatom bond formation. Furthermore, the unique electronic properties of the cyclopropyl (B3062369) group could be harnessed to influence the regioselectivity and stereoselectivity of these transformations.

The exploration of pericyclic reactions, such as cycloadditions and sigmatropic rearrangements, involving the vinylcyclopropane (B126155) system could also lead to the discovery of novel synthetic transformations. The strain energy of the cyclopropane ring can be a driving force for unique rearrangements and ring-opening reactions, providing access to complex molecular scaffolds that are not readily accessible through other means.

Advancements in Asymmetric Catalysis for Substituted (1-Chloroethenyl)cyclopropanes

The synthesis of enantiomerically pure substituted cyclopropanes is of paramount importance, as the stereochemistry of these motifs often plays a crucial role in their biological activity. mdpi.com Asymmetric catalysis provides the most elegant and efficient means to achieve this goal.

Significant progress has been made in the asymmetric cyclopropanation of alkenes. For example, a chiral rhodium(III) complex has been successfully employed to catalyze the enantioselective cyclopropanation of sulfoxonium ylides, affording a variety of optically pure 1,2,3-trisubstituted cyclopropanes with excellent enantio- and diastereoselectivity. organic-chemistry.org Another notable advancement is the first asymmetric [2+1] cycloaddition of alkenes with difluoroalkyl-substituted carbenes, catalyzed by rhodium, which provides a route to enantioenriched difluoroalkyl-substituted cyclopropanes. nih.gov

Future research in this area will focus on several key challenges. The development of catalysts that can effectively control the stereochemistry of cyclopropanation reactions involving (1-chloroethenyl)cyclopropane itself or its precursors is a primary objective. This includes the design of new chiral ligands and the exploration of novel catalytic systems based on earth-abundant and non-toxic metals. Furthermore, expanding the scope of asymmetric cyclopropanation to a wider range of substituted alkenes and carbene precursors will be crucial for the synthesis of a diverse library of chiral cyclopropane derivatives. The development of catalytic systems that can achieve high enantioselectivity for all four stereoisomers of a given substituted cyclopropane remains a significant, yet desirable, challenge.

| Catalyst System | Substrates | Key Features |

| Chiral Rhodium(III) Complex | Sulfoxonium ylides and β,γ-unsaturated ketoesters | High yields, excellent enantio- and diastereoselectivity for 1,2,3-trisubstituted cyclopropanes. organic-chemistry.org |

| Rhodium Catalyst | Alkenes and α,α-difluoro-β-carbonyl ketone N-triftosylhydrazones | First asymmetric [2+1] cycloaddition with difluoroalkyl-substituted carbenes, high yields and enantioselectivity. nih.gov |

| Chiral Oxazaborolidinium Ion (COBI) | α,β-Unsaturated aldehydes and α-substituted α-diazoesters | Used in the asymmetric synthesis of Dictyopterene C' and its derivatives. mdpi.com |

Integration with Flow Chemistry and Sustainable Synthesis Methods

The principles of green chemistry and the need for more sustainable manufacturing processes are driving a shift in how chemical synthesis is performed. The integration of (1-chloroethenyl)cyclopropane chemistry with flow chemistry and other sustainable methods presents a significant opportunity for improvement.

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. chemrxiv.org The previously mentioned electrochemical cyclopropanation in a continuous-flow system exemplifies the potential of this technology. chemrxiv.org Future research will aim to develop a broader range of flow-based synthetic routes to and from (1-chloroethenyl)cyclopropane, including multi-step sequences where intermediates are generated and consumed in a continuous stream.